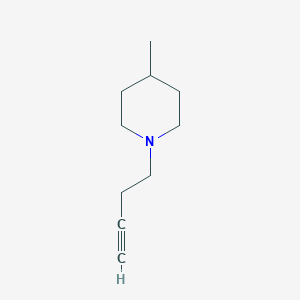

1-(But-3-yn-1-yl)-4-methylpiperidine

Description

This compound is structurally characterized by the presence of a terminal alkyne group, which may confer unique reactivity in coordination chemistry or catalytic applications.

The alkyne moiety in this compound distinguishes it from other 4-methylpiperidine derivatives, which commonly bear aryl, sulfonyl, or carbonyl substituents.

Properties

IUPAC Name |

1-but-3-ynyl-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-4-7-11-8-5-10(2)6-9-11/h1,10H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGZPATYHDMDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343816-79-4 | |

| Record name | 1-(but-3-yn-1-yl)-4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(But-3-yn-1-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpiperidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of but-3-yn-1-yl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(But-3-yn-1-yl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Cycloaddition: The alkyne group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(But-3-yn-1-yl)-4-methylpiperidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the design of bioactive molecules and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The alkyne group can act as a reactive handle for covalent modification of target proteins, while the piperidine ring can enhance binding affinity and selectivity. The molecular targets and pathways involved vary depending on the specific bioactive derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 1-(But-3-yn-1-yl)-4-methylpiperidine with structurally related 4-methylpiperidine derivatives from the evidence:

Stability and Industrial Relevance

- Thermal Stability: 4-Methylpiperidine derivatives with aromatic substituents (e.g., 4-methylpyridine) are stable under dehydrogenation conditions (300–350°C) , but the alkyne derivative’s stability at high temperatures is unknown.

- Hydrogen Storage : While 4-methylpiperidine itself is a liquid organic hydrogen carrier (LOHC) with 6.1 wt% H₂ capacity , the alkyne derivative’s suitability for hydrogen storage is unexamined.

Biological Activity

1-(But-3-yn-1-yl)-4-methylpiperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including effects on neurotransmitter systems and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Piperidine derivatives, including this compound, are known to interact with various biological targets:

- Monoamine Oxidase Inhibition : Some studies indicate that piperidine derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering antidepressant effects .

- Neurotransmitter Uptake : The compound may also affect neurotransmitter uptake mechanisms, enhancing synaptic transmission and influencing mood and cognitive functions .

Biological Activity Spectrum

The biological activity spectrum of this compound has been evaluated using various computational and experimental methods. The predicted activities include:

| Activity | Probability (Pa) | Notes |

|---|---|---|

| Antidepressant | 0.642 | Potential MAO-A and MAO-B inhibition |

| Antineoplastic | 0.498 | Effects on caspase pathways in apoptosis |

| Antimicrobial | Varies | Activity against Gram-positive bacteria |

| Neuroprotective | High | Potential effects on neurodegenerative diseases |

Study 1: MAO Inhibition

A study focused on the structure-activity relationship of piperidine derivatives reported that modifications to the piperidine ring could enhance MAO-B inhibitory activity. The most potent derivatives showed IC50 values in the low micromolar range, indicating that structural variations significantly affect biological activity .

Study 2: Antimicrobial Activity

Research evaluating various piperidine derivatives found that some exhibited significant antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. The study highlighted that structural modifications could enhance antibacterial efficacy, suggesting potential therapeutic applications in infectious diseases .

Study 3: Neuroprotective Effects

In vitro studies demonstrated that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role for this compound in developing treatments for neurodegenerative disorders .

Q & A

Q. How to design derivatives to improve selectivity for neurological targets?

- Methodological Answer : Use SAR (Structure-Activity Relationship) studies:

- Modify the alkyne chain length to alter lipophilicity.

- Introduce substituents at the piperidine 4-position (e.g., methyl groups) to enhance BBB permeability.

- Test analogs in zebrafish or murine models for neuroactivity and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.